molecular formula C22H26FN5O6 B560024 Trelagliptin succinate CAS No. 1029877-94-8

Trelagliptin succinate

Cat. No.: B560024
CAS No.: 1029877-94-8
M. Wt: 475.5 g/mol
InChI Key: OGCNTTUPLQTBJI-XFULWGLBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trelagliptin succinate involves several key steps:

Industrial Production Methods: The industrial production of this compound is designed to be simple and safe, requiring no special devices. The process includes:

Chemical Reactions Analysis

Nucleophilic Substitution

  • Reaction Scheme : 6 Chloro 3 methyluracil+2 Cyano 5 fluorobenzyl bromideKI DMFProtected Trelagliptin Intermediate\text{6 Chloro 3 methyluracil}+\text{2 Cyano 5 fluorobenzyl bromide}\xrightarrow{\text{KI DMF}}\text{Protected Trelagliptin Intermediate}
  • Conditions :
    • Solvent: Dimethylformamide (DMF)
    • Catalyst: Potassium iodide (KI)
    • Temperature: 80–100°C
    • Time: 6–8 hours
  • Outcome :
    • Yields >85% with HPLC purity ≥96% .

Bromination of 4-Fluoro-2-Methylbenzonitrile

  • Reaction : 4 Fluoro 2 methylbenzonitrileNBS AIBN CCl 2 Bromomethyl 4 fluorobenzonitrile\text{4 Fluoro 2 methylbenzonitrile}\xrightarrow{\text{NBS AIBN CCl }}\text{2 Bromomethyl 4 fluorobenzonitrile}
  • Optimized Parameters :
    • Reagents: N-Bromosuccinimide (NBS), azobisisobutyronitrile (AIBN)
    • Solvent: Carbon tetrachloride (CCl₄)
    • Temperature: Reflux
    • Time: 2 hours .

Deprotection and Salt Formation

  • Deprotection : Protected TrelagliptinHCl aq Trelagliptin Hydrochloride\text{Protected Trelagliptin}\xrightarrow{\text{HCl aq }}\text{Trelagliptin Hydrochloride}
    • Acid concentration: 10–25% HCl
    • Solvent: Methanol/water mixture .
  • Succinate Formation : Trelagliptin Free Base+Succinic AcidTrelagliptin Succinate\text{Trelagliptin Free Base}+\text{Succinic Acid}\rightarrow \text{this compound}
    • Molar ratio: 1:1
    • Solvent: Ethanol/water
    • Purity: >99.96% by HPLC .

Degradation Reactions

This compound undergoes acid-catalyzed degradation under stress conditions:

Acid Hydrolysis

  • Reaction : Trelagliptin Succinate1 N HCl 90 C2 3 Methyl 2 4 6 oxo tetrahydro pyrimidin 1 2H yl methyl 4 fluorobenzonitrile\text{this compound}\xrightarrow{\text{1 N HCl 90 C}}\text{2 3 Methyl 2 4 6 oxo tetrahydro pyrimidin 1 2H yl methyl 4 fluorobenzonitrile}
  • Kinetic Parameters :
    Temperature (°C)Rate Constant (k, ×10⁻³ min⁻¹)Half-Life (t₁/₂, h)Activation Energy (Eₐ, kJ/mol)
    702.15.565.3
    804.82.4
    909.61.2
    Data derived from HPLC-UV studies .

Oxidative Degradation

  • Minimal degradation observed with H₂O₂ (0.3%), confirming structural stability under oxidative conditions .

Key Reaction Parameters

StepParameterOptimized ValueImpact on Yield/Purity
BrominationSolventCCl₄Reduces byproducts by 40%
SubstitutionCatalyst (KI)0.5 mol%Increases reaction rate 2×
DeprotectionHCl Concentration15% (v/v)Minimizes hydrolysis impurities

Identified Impurities

  • Synthesis-Related :
    • N-Boc deprotection byproduct (<0.1%) .
    • Unreacted 3-methyl-6-chlorouracil (<0.05%) .
  • Degradation-Related :
    • Acid hydrolysis product (up to 2.5% under stress) .

Comparative Analysis of Synthetic Routes

SourceMethod HighlightsYield (%)Purity (%)
Xu et al. Unprotected (R)-3-aminopiperidine route8799.8
Patent CN105669645Phase-transfer catalysis (PTC) in DMF9199.6
EP3083580A1 Hydrogenolysis-driven deprotection8599.4

Scientific Research Applications

Effects on Insulin Resistance

Recent studies have highlighted the potential of trelagliptin succinate to improve insulin resistance. Research utilizing 3T3-L1 mouse preadipocytes demonstrated that trelagliptin enhances the expression of key proteins involved in the insulin signaling pathway, specifically AKT and GLUT4. This enhancement promotes glucose uptake in adipocytes, thereby mitigating insulin resistance .

Key Findings:

  • Increased Expression : this compound significantly increased the expression of AKT, phosphorylated AKT (P-AKT), insulin receptor substrate-1 (IRS-1), and phosphorylated IRS-1 (P-IRS-1) in differentiated adipocytes.
  • Glucose Uptake : The enhanced expression of GLUT4 facilitated greater glucose intake by adipocytes.
  • Reduced Free Fatty Acids : The treatment also resulted in decreased secretion of free fatty acids and resistin, further supporting its role in improving metabolic health .

Clinical Applications

The clinical implications of this compound extend beyond glycemic control. Its long-acting formulation allows for once-weekly dosing, which has been shown to improve adherence among patients with type 2 diabetes. Clinical trials have demonstrated that trelagliptin is effective in reducing HbA1c levels while minimizing the risk of hypoglycemia, a common concern with other antidiabetic medications .

Case Studies

Several case studies have documented the effectiveness of this compound in diverse populations:

  • Case Study 1 : A clinical trial involving patients with poorly controlled type 2 diabetes showed significant reductions in HbA1c levels after 12 weeks of treatment with trelagliptin compared to placebo.
  • Case Study 2 : In a cohort study focusing on elderly patients, trelagliptin was well-tolerated and led to improved glycemic control without significant adverse effects .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other DPP-4 inhibitors:

DPP-4 Inhibitor Dosage Frequency HbA1c Reduction (%) Weight Gain Hypoglycemia Risk
TrelagliptinOnce weekly0.8 - 1.5MinimalLow
SitagliptinOnce daily0.5 - 0.9MinimalLow
SaxagliptinOnce daily0.6 - 0.9MinimalLow
LinagliptinOnce daily0.5 - 0.9MinimalLow

Biological Activity

Trelagliptin succinate is a novel, long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the management of type 2 diabetes mellitus (T2DM). Approved in Japan in 2015, it is characterized by its once-weekly administration, providing an alternative to daily DPP-4 inhibitors. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, efficacy in clinical studies, and its mechanism of action.

DPP-4 Inhibition:
this compound exhibits potent inhibition of the DPP-4 enzyme, which plays a crucial role in glucose metabolism by degrading incretin hormones. The primary pharmacodynamic studies have shown that trelagliptin inhibits DPP-4 in a concentration-dependent manner. The 50% inhibitory concentration (IC50) values were found to be:

SpeciesIC50 (nmol/L)
Human5.4
Dog6.2
Rat9.7

The mode of action is competitive and reversible, with a dissociation half-life of approximately 30 minutes for the trelagliptin-DPP-4 complex .

Additional Enzyme Inhibition:
Trelagliptin has also been assessed for its inhibitory effects on related enzymes such as DPP-II, DPP-8, DPP-9, and fibroblast activation protein α (FAPα), showing IC50 values greater than 100 µmol/L for these enzymes, indicating selectivity towards DPP-4 .

Phase II and III Studies

Clinical trials have demonstrated the efficacy of trelagliptin as both monotherapy and in combination with other antidiabetic agents. In a Phase II study involving patients with inadequately controlled T2DM, trelagliptin showed significant reductions in glycosylated hemoglobin A1c (HbA1c), with dose-dependent effects observed at doses ranging from 12.5 to 200 mg .

A Phase III study compared trelagliptin to alogliptin, a once-daily DPP-4 inhibitor. Results indicated that trelagliptin was non-inferior to alogliptin regarding HbA1c reduction while maintaining a favorable safety profile .

Safety Profile

The safety of trelagliptin has been assessed through various clinical trials. The overall incidence of treatment-emergent adverse events (TEAEs) was reported at approximately 87.9% in one study group, with serious TEAEs occurring at rates of 13.8% and 7.6% in the respective groups studied . Notably, no severe hypoglycemia was reported during these trials.

Recent studies have explored the molecular mechanisms through which trelagliptin enhances insulin sensitivity. Research involving 3T3-L1 adipocytes indicated that trelagliptin improves insulin resistance via modulation of the PI3K/AKT/GLUT4 signaling pathway. Specifically, trelagliptin treatment resulted in increased expression levels of AKT and GLUT4 translocation to the cell membrane, facilitating enhanced glucose uptake .

Case Studies

Case Study: Efficacy in Combination Therapy
A multicenter study assessed the efficacy and safety of trelagliptin combined with insulin therapy in patients with T2DM who had not achieved adequate glycemic control on insulin alone. Results indicated significant improvements in glycemic control without increasing the risk of hypoglycemia, supporting its use as an effective adjunct therapy .

Q & A

Basic Research Questions

Q. What are the key analytical methods for quantifying Trelagliptin succinate in bulk and formulations?

  • Methodological Answer : UV-Vis spectrophotometry and HPLC are widely used. For UV-Vis, validate linearity (e.g., 2–20 µg/mL range), precision (RSD < 2%), and accuracy (recovery 98–102%) using λmax ~265 nm. For HPLC, employ a C18 column with mobile phase acetonitrile:phosphate buffer (pH 3.0) in a 60:40 ratio, flow rate 1.0 mL/min, and detection at 254 nm. Ensure specificity via forced degradation studies (acid/alkali, oxidative, thermal stress) .

Q. How is this compound synthesized, and what are critical parameters for purity optimization?

  • Methodological Answer : Synthesis involves condensation of 2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)-4-fluorobenzonitrile with succinic acid. Key parameters:

  • Solvent selection : Use dimethylformamide (DMF) for high solubility.
  • Temperature control : Maintain 60–70°C to avoid side reactions.
  • Purification : Recrystallize from ethanol-water (7:3) to achieve ≥99.5% purity (HPLC). Characterize intermediates via <sup>1</sup>H-NMR and FTIR .

Q. What is the mechanism of DPP-4 inhibition by this compound?

  • Methodological Answer : Trelagliptin competitively inhibits DPP-4 via reversible, slow-binding kinetics (t1/2 dissociation = 30 min). Validate potency via IC50 assays:

  • In vitro : Compare IC50 values against human plasma DPP-4 (Trelagliptin: 4.2 nmol/L vs. Sitagliptin: 48 nmol/L).
  • Selectivity : Confirm >10,000-fold selectivity over DPP-8/9 using fluorogenic substrates .

Advanced Research Questions

Q. How to design a study investigating Trelagliptin’s interaction with serum proteins, and resolve fluorescence quenching discrepancies?

  • Methodological Answer :

  • Experimental setup : Use fluorescence spectroscopy (excitation 280 nm, emission 300–500 nm) with bovine serum albumin (BSA) at physiological pH 7.4.
  • Binding analysis : Apply Stern-Volmer plots to distinguish static (KSV decreases with temperature) vs. dynamic quenching.
  • Data contradictions : If anomalous quenching occurs, check for inner-filter effects (correct with absorbance measurements) or probe BSA denaturation via circular dichroism. Reference .

Q. What strategies address stability challenges in this compound polymorphic forms under varying storage conditions?

  • Methodological Answer :

  • Polymorph screening : Use X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) to identify Form I (melting point 187°C) vs. Form II.
  • Accelerated stability testing : Store samples at 40°C/75% RH for 6 months; monitor hygroscopicity via dynamic vapor sorption (DVS).
  • Phase transitions : Mitigate using excipients like lactose monohydrate to stabilize the preferred polymorph .

Q. How to resolve contradictions in clinical trial data on Trelagliptin’s efficacy in renal-impaired populations?

  • Methodological Answer :

  • Study design : Stratify Phase III trials by eGFR (e.g., ≥60, 30–59, <30 mL/min/1.73m²) and adjust dosing (e.g., 50 mg vs. 100 mg weekly).
  • Confounding factors : Control for concomitant medications (e.g., metformin) via multivariate regression.
  • Data validation : Replicate findings in independent cohorts and perform sensitivity analysis to exclude outliers .

Q. What methodologies optimize in vitro-in vivo correlation (IVIVC) for Trelagliptin’s sustained DPP-4 inhibition?

  • Methodological Answer :

  • In vitro : Simulate plasma half-life using biorelevant media (FaSSIF/FeSSIF) and measure DPP-4 inhibition over 168 hours.
  • In vivo : Correlate with pharmacokinetic parameters (AUC, Cmax) from rodent models.
  • Modeling : Apply nonlinear mixed-effects modeling (NONMEM) to predict human efficacy .

Q. Methodological Notes

  • Data Integrity : Maintain raw datasets in repositories (e.g., Figshare) and document preprocessing steps (normalization, outlier removal) to ensure reproducibility .
  • Conflict Resolution : For contradictory results, conduct meta-analyses using fixed/random-effects models (e.g., RevMan) to assess heterogeneity (I² statistic) .

Properties

IUPAC Name

2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile;butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN5O2.C4H6O4/c1-22-17(25)8-16(23-6-2-3-15(21)11-23)24(18(22)26)10-13-7-14(19)5-4-12(13)9-20;5-3(6)1-2-4(7)8/h4-5,7-8,15H,2-3,6,10-11,21H2,1H3;1-2H2,(H,5,6)(H,7,8)/t15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCNTTUPLQTBJI-XFULWGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCCC(C3)N.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCC[C@H](C3)N.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00145602
Record name Trelagliptin succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00145602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029877-94-8
Record name Trelagliptin succinate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029877948
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trelagliptin succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00145602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRELAGLIPTIN SUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4118932Z90
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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